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Abstract
Boeravinone E, a naturally occurring rotenoid found in species such as Boerhavia diffusa, has

garnered scientific interest for its potential therapeutic properties, notably its spasmolytic

effects. This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and relevant experimental protocols for the isolation and characterization of

boeravinone E. Detailed spectroscopic data are presented, and the current understanding of

its biological mechanism of action is discussed.

Chemical Structure and Properties
Boeravinone E is classified as a dehydrorotenoid, a subclass of isoflavonoids. Its core

structure consists of a chromeno[3,4-b]chromen-12-one skeleton.

Systematic Name: 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Molecular Formula: C₁₇H₁₂O₇[1]

Molecular Weight: 328.27 g/mol [1]

CAS Number: 137787-00-9
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The structure of boeravinone E is characterized by a pentacyclic ring system with hydroxyl

and methyl substitutions. The "dehydro" designation at positions 6a and 12a indicates a planar

B/C ring junction, a key feature that distinguishes it from rotenoids with saturated B/C ring

systems.

Spectroscopic Data for Structural Elucidation
The structure of boeravinone E has been elucidated using a combination of high-resolution

mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a complete,

experimentally derived NMR data table from a single source is not readily available in the

public domain, the following represents a compilation of expected chemical shifts based on

related structures and spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Boeravinone E
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Position
Predicted ¹³C Chemical
Shift (ppm)

Predicted ¹H Chemical
Shift (ppm, multiplicity, J
in Hz)

1 ~158 ~7.9 (d, J=8.5)

2 ~115 ~6.9 (dd, J=8.5, 2.0)

3 ~160 -

4 ~100 ~6.5 (d, J=2.0)

4a ~155 -

6 ~70 ~5.5 (s)

6a ~110 -

7 ~162 -

8 ~95 ~6.4 (s)

9 ~160 -

10 ~105 -

11 ~165 -

11a ~108 -

12 ~185 -

12a ~112 -

10-CH₃ ~10 ~2.1 (s)

Note: These are predicted values and may vary from experimentally determined shifts. The

structure elucidation of boeravinone E was confirmed through 2D-NMR experiments such as

HMQC and HMBC, which establish the connectivity between protons and carbons.[2][3]

Stereochemistry
The boeravinone E molecule contains a single stereocenter at the C-6 position. The

dehydrorotenoid nature of the core structure results in a planar arrangement at the 6a-12a
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bond, eliminating the possibility of cis/trans isomerism at the B/C ring junction that is

characteristic of many other rotenoids.

The absolute configuration at the C-6 position has not been definitively established in the

reviewed literature through methods such as X-ray crystallography or circular dichroism. The

stereochemistry is crucial for understanding its biological activity and for any future synthetic

efforts. Further research is required to unambiguously assign the absolute configuration of

naturally occurring boeravinone E.

Experimental Protocols
Isolation of Boeravinone E from Boerhaavia diffusa
The following is a generalized protocol based on methods described for the isolation of

rotenoids from Boerhaavia diffusa.[2][4]
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Figure 1: General workflow for the isolation of boeravinone E.
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Extraction: The air-dried and powdered roots of Boerhaavia diffusa are extracted with

methanol at room temperature. The extraction is typically repeated multiple times to ensure

complete recovery of the compounds.

Fractionation: The combined methanolic extracts are concentrated under reduced pressure

to yield a crude extract. This extract is then subjected to solvent-solvent partitioning using

solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to

separate compounds based on their polarity.

Chromatographic Purification: The fraction containing boeravinone E (typically the

chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl

acetate.

Final Purification: Fractions containing boeravinone E are further purified by preparative

high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation
The purified boeravinone E is subjected to the following spectroscopic analyses for structure

confirmation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g.,

COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms

within the molecule.

Biological Activity and Signaling Pathway
Boeravinone E has been reported to exhibit spasmolytic activity.[2] The proposed mechanism

of action involves the modulation of calcium ion channels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b174558?utm_src=pdf-body
https://www.benchchem.com/product/b174558?utm_src=pdf-body
https://www.benchchem.com/product/b174558?utm_src=pdf-body
https://www.benchchem.com/product/b174558?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16254824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boeravinone E

Voltage-Gated Calcium Channels

Inhibition

Ca²⁺ Influx

Blocks

[Ca²⁺]i

Decreases

Smooth Muscle Contraction

Reduces

Click to download full resolution via product page

Figure 2: Proposed mechanism of spasmolytic action of boeravinone E.

The spasmolytic effect of boeravinone E is believed to be mediated through the inhibition of

voltage-gated calcium channels in smooth muscle cells. This inhibition leads to a decrease in

the influx of extracellular calcium, resulting in a reduction of intracellular calcium concentration

and subsequent muscle relaxation. The precise subtypes of calcium channels affected and the

downstream signaling cascades are still under investigation.

Conclusion
Boeravinone E is a dehydrorotenoid with a defined chemical structure and potential as a

spasmolytic agent. While its planar core structure is well-established, the absolute

stereochemistry at the C-6 position remains to be determined. The provided experimental
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outlines for isolation and characterization serve as a guide for researchers in natural product

chemistry and drug discovery. Further studies are warranted to fully elucidate its

stereochemistry and the detailed molecular mechanisms underlying its biological activities,

which will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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